N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide
Overview
Description
The compound “N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide” is a complex organic molecule. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving ester ethoxycarbonylhydrazones with several primary amines .Scientific Research Applications
Heterocyclic N-Oxide Derivatives in Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, are known for their versatility in synthetic chemistry and biological importance. These compounds have shown potential in forming metal complexes, designing catalysts, and serving as key intermediates in asymmetric catalysis and synthesis. Significantly, they have applications in medicinal chemistry, demonstrating activities such as anticancer, antibacterial, and anti-inflammatory effects. This highlights the diverse functional potential of pyrazine derivatives in the field of drug development and organic synthesis (Li et al., 2019).
Pyrazine Derivatives as Pharmacological Agents
Pyrazine derivatives have been extensively studied for their pharmacological effects, with several becoming clinically used drugs. These compounds exhibit a wide range of biological activities, including antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and effects on the cardiovascular and nervous systems. The rapid growth in the investigation of pyrazine-based drugs highlights their potential in contributing to new pharmaceuticals in the future, particularly as inhibitors of protein kinases and β-secretase, which are relevant for antiproliferative therapies and Alzheimer’s disease treatment, respectively (Doležal & Zítko, 2015).
Synthesis and Applications of Pyrazine Scaffolds
Research on pyrazine scaffolds, especially those involving hybrid catalysts, emphasizes the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones and their derivatives. These compounds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of various catalysts, including organocatalysts, metal catalysts, and green solvents, in the synthesis of these scaffolds illustrates the importance of pyrazine derivatives in developing lead molecules for further pharmacological investigation (Parmar et al., 2023).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-4-methyl-N-phenylpiperazine-1-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-23-11-13-24(14-12-23)19(22-18-5-3-2-4-6-18)21-15-16-7-9-17(20)10-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHARLJALGHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.